molecular formula C18H24N2O3S B4479058 3-Ethyl-5-{1-[4-(propan-2-YL)benzenesulfonyl]pyrrolidin-2-YL}-1,2-oxazole

3-Ethyl-5-{1-[4-(propan-2-YL)benzenesulfonyl]pyrrolidin-2-YL}-1,2-oxazole

Cat. No.: B4479058
M. Wt: 348.5 g/mol
InChI Key: ZGTPVZGLQKRVDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-5-{1-[4-(propan-2-YL)benzenesulfonyl]pyrrolidin-2-YL}-1,2-oxazole is a complex organic compound that features a pyrrolidine ring, an oxazole ring, and a benzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-{1-[4-(propan-2-YL)benzenesulfonyl]pyrrolidin-2-YL}-1,2-oxazole typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, which can be synthesized from cyclic or acyclic precursors under specific reaction conditions . The oxazole ring is then constructed, often through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-{1-[4-(propan-2-YL)benzenesulfonyl]pyrrolidin-2-YL}-1,2-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and sulfonylating agents like benzenesulfonyl chloride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

3-Ethyl-5-{1-[4-(propan-2-YL)benzenesulfonyl]pyrrolidin-2-YL}-1,2-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethyl-5-{1-[4-(propan-2-YL)benzenesulfonyl]pyrrolidin-2-YL}-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and benzenesulfonyl group are key functional groups that contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-5-{1-[4-(propan-2-YL)benzenesulfonyl]pyrrolidin-2-YL}-1,2-oxazole is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-ethyl-5-[1-(4-propan-2-ylphenyl)sulfonylpyrrolidin-2-yl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c1-4-15-12-18(23-19-15)17-6-5-11-20(17)24(21,22)16-9-7-14(8-10-16)13(2)3/h7-10,12-13,17H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTPVZGLQKRVDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Ethyl-5-{1-[4-(propan-2-YL)benzenesulfonyl]pyrrolidin-2-YL}-1,2-oxazole
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3-Ethyl-5-{1-[4-(propan-2-YL)benzenesulfonyl]pyrrolidin-2-YL}-1,2-oxazole

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